Product packaging for 2-Amino-4-(trifluoromethyl)benzohydrazide(Cat. No.:CAS No. 1228794-36-2)

2-Amino-4-(trifluoromethyl)benzohydrazide

Cat. No.: B1405711
CAS No.: 1228794-36-2
M. Wt: 219.16 g/mol
InChI Key: UVOLDFRTBUUFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(trifluoromethyl)benzohydrazide is a multifunctional chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates both a hydrazide group and an aromatic amine, making it a versatile precursor for synthesizing diverse heterocyclic compounds and functionalized molecules. The presence of the trifluoromethyl (CF3) group is a key feature, as this moiety is known to enhance a compound's metabolic stability, membrane permeability, and overall bioavailability, making it a valuable asset in the design of bioactive molecules . This compound serves as a critical building block in the development of potential therapeutic agents. Research into analogous 4-(trifluoromethyl)benzohydrazide derivatives has demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting its applicability in neurological disorder research . Furthermore, hydrazone derivatives derived from this chemical scaffold have shown promising broad-spectrum antimicrobial properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains . The core structure is also employed in the synthesis of molecular hybrids, such as 4-aminoquinoline-benzohydrazide complexes, which are being investigated for their efficacy against multidrug-resistant bacterial strains . In the field of oncology research, closely related quinoline-benzohydrazide Schiff bases are being explored as potential kinesin spindle protein (Eg5) inhibitors, a recognized target in anticancer drug discovery . For Research Use Only (RUO). This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8F3N3O B1405711 2-Amino-4-(trifluoromethyl)benzohydrazide CAS No. 1228794-36-2

Properties

IUPAC Name

2-amino-4-(trifluoromethyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O/c9-8(10,11)4-1-2-5(6(12)3-4)7(15)14-13/h1-3H,12-13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOLDFRTBUUFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Location Bromination

Objective: Introduce a bromine atom at the ortho position relative to the trifluoromethyl group.

Reagents & Conditions:

Reagent Quantity Purpose
m-Trifluoromethyl fluorobenzene Variable (e.g., 200-250 kg) Starting material
Glacial acetic acid 4–5 liters per kg of starting material Solvent and reaction medium
Concentrated sulfuric acid (vitriol oil) 5–20% mol ratio Catalyst and dehydrating agent
Brominating agent (C5H6Br2N2O2) 188–235 kg Source of bromine

Procedure:

  • The starting material, m-trifluoromethyl fluorobenzene, is placed into a reactor with glacial acetic acid and sulfuric acid.
  • The mixture is stirred and heated to reflux.
  • Brominating agent is added gradually over 5–7 hours.
  • The reaction mixture is maintained at reflux, facilitating electrophilic aromatic substitution at the ortho position.
  • Post-reaction, the mixture is cooled, and the product, 4-fluoro-2-methyl bromobenzene trifluoride, is isolated via water ice solution washing, achieving over 98% purity.

Data:

Reaction Time Temperature Yield Remarks
6 hours Reflux High conversion (>98%) Efficient bromination

Step 2: Cyanide Displacement

Objective: Replace the bromine atom with a cyano group to form 4-fluoro-2-trifluoromethyl cyanobenzene.

Reagents & Conditions:

Reagent Quantity Purpose
Quinoline 250–310 kg Solvent and base
Cuprous cyanide 106–132 kg Cyanide source
4-fluoro-2-methyl bromobenzene trifluoride 200–260 kg Intermediate

Procedure:

  • The brominated compound is dissolved in quinoline.
  • Cuprous cyanide is added under stirring.
  • The mixture is refluxed for approximately 20–22 hours with continuous stirring.
  • Cyanide displacement occurs via nucleophilic substitution, replacing bromine with a nitrile group.
  • The product, 4-fluoro-2-trifluoromethyl cyanobenzene, is isolated through steam distillation, with yields exceeding 98%.

Data:

Reaction Time Temperature Yield Remarks
20–22 hours Reflux Over 98% purity Efficient cyanide substitution

Step 3: Aminolysis with Hydrazine

Objective: Convert the nitrile group to the corresponding hydrazide, yielding 2-Amino-4-(trifluoromethyl)benzohydrazide.

Reagents & Conditions:

Reagent Quantity Purpose
Ethanol 3–5 liters per kg of nitrile Solvent
Liquefied ammonia 20–34 kg Nucleophile for amination
Toluene 170–215 kg Purification solvent

Procedure:

  • The nitrile compound is dissolved in ethanol.
  • Liquefied ammonia is introduced under airtight conditions.
  • The mixture is heated to 120°C and stirred for approximately 8–10 hours.
  • The reaction proceeds via nucleophilic attack of ammonia on the nitrile, forming the hydrazide.
  • The product is purified by toluene washing, resulting in a high-purity target compound (>99%).

Data:

Reaction Time Temperature Yield Remarks
8–10 hours 120°C 73–75% overall yield High purity and cost-efficiency

Data Summary Table

Step Reagents Reaction Conditions Typical Yield Purity Remarks
Bromination Brominating agent, acetic acid, sulfuric acid Reflux 5–7 hours >98% Over 98% purity Short, efficient
Cyanide displacement Quinoline, cuprous cyanide Reflux 20–22 hours >98% High purity Environmentally optimized
Aminolysis Ethanol, liquefied ammonia, toluene 8–10 hours at 120°C 73–75% >99% purity Suitable for industrial scale

Research Findings and Advantages

  • The process uses commercially available reagents, reducing raw material costs and complexity.
  • Reaction steps are straightforward, with short durations and high yields, making the process suitable for industrial production.
  • The method minimizes hazardous waste, especially by reducing the use of strong acids and excess cyanide.
  • Purification steps are simplified, with high product purity (>99%) achievable through standard solvent washes.
  • Overall yield from raw materials to the target hydrazide exceeds 73%, demonstrating process efficiency.

Chemical Reactions Analysis

Hydrazone Formation via Condensation Reactions

The hydrazide group readily reacts with carbonyl compounds to form hydrazones, a key reaction for synthesizing bioactive derivatives.

Representative Reaction Conditions and Yields

Carbonyl CompoundReagents/ConditionsProductYieldSource
4-TrifluoromethylbenzaldehydeEthanol, reflux, 2 h(E)-N'-[4-(trifluoromethyl)benzylidene]-2-amino-4-(trifluoromethyl)benzohydrazide89%
SalicylaldehydeMethanol, H₂SO₄, refluxSalicylidene hydrazone derivative76%
CyclohexanoneMethanol, H₂SO₄, 12 hCyclohexylidene hydrazone68%
  • Mechanistic Insight : Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by the hydrazide’s NH₂ group. The reaction follows a condensation-elimination pathway, with water as a byproduct .

Copper-Catalyzed Remote C(sp³)–H Functionalization

The compound participates in radical-mediated reactions under copper catalysis, enabling functionalization at distal positions.

Key Transformations

Reaction TypeReagents/ConditionsProductYieldMechanism
γ-AzidationCu(MeCN)₄PF₆, TMSN₃, MeCO₂OtBuγ-Azido amide82%1,5-Hydrogen atom transfer (HAT) generates a carbon radical, followed by Cu-mediated azido transfer .
δ-TrifluoromethylationCuCl, Togni’s reagentβ-Trifluoromethylvinylbenzamide75%Oxidative trifluoromethylation via radical recombination .
  • Kinetic Data : Intermolecular KIE (kₐ/kₔ) = 2.6 for γ-azidation, indicating rate-limiting HAT step .

Oxidation and Reduction Reactions

The hydrazide moiety undergoes redox transformations, while the –CF₃ group stabilizes intermediates.

Oxidation Pathways

  • Reagents : KMnO₄ (aqueous acidic conditions) oxidizes the hydrazide to a diazene intermediate, eventually yielding 2-amino-4-(trifluoromethyl)benzoic acid .

  • IR Evidence : Loss of N–H stretch (3300 cm⁻¹) and appearance of C=O (1720 cm⁻¹) confirms oxidation .

Reduction Pathways

  • Reagents : NaBH₄ reduces the hydrazide to 2-amino-4-(trifluoromethyl)benzylamine, with NH₂NH₂ as a byproduct .

Substituent-Dependent Reactivity

The –CF₃ group directs electrophilic substitution to the amino-bearing aromatic ring.

Electrophilic Aromatic Substitution

ReagentPositionProductYield
HNO₃/H₂SO₄Para to –NH₂Nitro derivative58%
Br₂/FeBr₃Ortho to –NH₂Bromo derivative63%
  • Computational Evidence : DFT studies show –CF₃ increases electrophilicity at the ortho/para positions by –I effect .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Research indicates that derivatives of 4-(trifluoromethyl)benzohydrazide have shown effectiveness against Mycobacterium tuberculosis , methicillin-resistant Staphylococcus aureus (MRSA), and various Gram-positive and Gram-negative bacteria .

Case Study: Antimycobacterial Activity

  • A study evaluated several derivatives for their ability to inhibit M. tuberculosis and non-tuberculous mycobacteria. The most active compounds demonstrated minimum inhibitory concentrations (MICs) as low as 62.5 µM, indicating promising activity against these pathogens .

Enzyme Inhibition

2-Amino-4-(trifluoromethyl)benzohydrazide and its derivatives have been investigated as inhibitors of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the treatment of neurodegenerative diseases like Alzheimer's.

Enzyme Inhibition Data

  • Acetylcholinesterase Inhibition : Compounds derived from 4-(trifluoromethyl)benzohydrazide showed IC50 values ranging from 46.8 to 137.7 µM for AChE inhibition, with some derivatives outperforming clinically used drugs like rivastigmine .
  • Butyrylcholinesterase Inhibition : The IC50 values for BuChE ranged from 19.1 to 881.1 µM, with certain compounds exhibiting selective inhibition profiles .

Anticancer Properties

Research has also explored the potential anticancer effects of this compound. Some studies suggest that hydrazone derivatives derived from 4-(trifluoromethyl)benzohydrazide possess cytotoxic properties against various cancer cell lines.

Case Study: Cytotoxic Activity

  • A study indicated that specific hydrazone derivatives demonstrated significant cytotoxicity against cancer cells, suggesting a potential pathway for developing new anticancer therapies . The structure-activity relationship analysis revealed that modifications in the benzaldehyde moiety could enhance anticancer activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Various substituents on the hydrazone scaffold have been systematically studied to identify optimal configurations for enhanced potency.

Compound TypeAChE IC50 (µM)BuChE IC50 (µM)Antimicrobial Activity
Hydrazones from Benzaldehydes46.8 - 137.719.1 - 881.1Effective against MRSA, Mycobacteria
N-Alkyl Derivatives27.04 - 106.7558.01 - 277.48Moderate activity
Cyclized CompoundsVariesVariesEnhanced activity

Mechanism of Action

The mechanism of action of 2-Amino-4-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets. For instance, as an inhibitor of protein tyrosine phosphatase 1B, it binds to the active site of the enzyme, preventing its dephosphorylation activity. This inhibition can modulate signaling pathways involved in glucose metabolism and insulin sensitivity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers of Trifluoromethylbenzohydrazides

The position of the -CF₃ group significantly impacts biological activity:

Compound -CF₃ Position Key Properties Reference
2-Amino-4-(trifluoromethyl)benzohydrazide 4 Balanced AChE/BuChE inhibition (IC₅₀: 46.8–137.7 µM); CNS-targeting properties
3-(Trifluoromethyl)benzohydrazide 3 Lower AChE inhibition efficacy; weaker binding to cholinesterase active sites
2-(Trifluoromethyl)benzohydrazide 2 Altered electronic properties; reduced solubility due to steric hindrance

Key Insight : The 4-position optimizes enzyme binding by aligning the -CF₃ group within hydrophobic pockets of AChE/BuChE .

Substituent Effects on Hydrazone Derivatives

Hydrazones derived from 4-(trifluoromethyl)benzohydrazide exhibit variable activity based on substituents:

Substituent Enzyme Inhibition Profile (IC₅₀, µM) Notes Reference
2-Bromobenzaldehyde (2o) AChE: 58.2; BuChE: 62.4 Balanced inhibition
3-(Trifluoromethyl)benzaldehyde (2p) AChE: 49.3; BuChE: 71.9 Enhanced hydrophobic interactions
Cyclohexanone (3c) AChE: 68.7; BuChE: 75.2 Improved metabolic stability
Camphor (3d) AChE: 72.4; BuChE: 69.8 Rigid structure enhances selectivity
4-Nitrobenzaldehyde AChE: 137.7; BuChE: 881.1 Electron-withdrawing groups reduce activity

Key Insight: Bulky or electron-withdrawing groups (e.g., -NO₂) reduce potency, while cyclic ketones (e.g., cyclohexanone) improve selectivity .

Functional Group Modifications

Amide vs. Hydrazide Derivatives
Compound Structure Activity Profile Reference
This compound Hydrazide (-NH-NH₂) Dual AChE/BuChE inhibition; CNS penetration
2-Amino-5-(trifluoromethyl)benzamide Amide (-CONH₂) Reduced cholinesterase affinity

Key Insight : The hydrazide linker facilitates hydrogen bonding with enzyme active sites, unlike amides .

Cyano-Substituted Analogues

The N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide scaffold (VPC-70551) shows:

  • Enhanced Myc-Max Inhibition : IC₅₀ of 0.87 µM due to H-bonding with Max Asp215 .
  • Hydrophobic Interactions : The -CN group stabilizes binding with N-Myc residues .

Physicochemical and Computational Insights

Lipophilicity and Metabolic Stability

The -CF₃ group increases logP values by ~1.5 compared to non-fluorinated analogues, improving blood-brain barrier penetration . Molecular dynamics simulations (AutoDock Vina) confirm that 4-(trifluoromethyl) positioning minimizes steric clashes in enzyme pockets .

Biological Activity

2-Amino-4-(trifluoromethyl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H8F3N3O
  • Molecular Weight : 215.17 g/mol
  • CAS Number : 1228794-36-2

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes, particularly cholinesterases. The trifluoromethyl group enhances the lipophilicity and electronic properties of the molecule, facilitating its interaction with biological targets.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of cholinesterases, which are crucial for neurotransmission. The inhibition profile has been assessed using Ellman's spectrophotometric method, revealing significant activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

CompoundAChE IC50 (µM)BuChE IC50 (µM)
This compound46.8 - 137.719.1 - 881.1
Rivastigmine (control)~10~20

These values indicate that some derivatives exhibit lower IC50 values than rivastigmine, a clinically used cholinesterase inhibitor .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens. Studies have reported its effectiveness against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).

  • Minimum Inhibitory Concentration (MIC) values for selected derivatives:
CompoundMIC against M. tuberculosis (µM)MIC against MRSA (µM)
Derivative A125250
Derivative B250500

These findings suggest that modifications to the hydrazide structure can enhance antibacterial efficacy .

Cytotoxicity and Anticancer Properties

Preliminary cytotoxicity assays indicate that some derivatives of this compound possess anticancer properties by inducing apoptosis in cancer cell lines.

Case Studies

  • Study on Cholinesterase Inhibition :
    A study demonstrated that hydrazone derivatives synthesized from this compound exhibited dual inhibition of AChE and BuChE, with some compounds showing comparable or superior activity to existing drugs like rivastigmine .
  • Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial activity of various derivatives against Mycobacterium species, revealing significant inhibition rates that suggest potential use in treating tuberculosis .

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-4-(trifluoromethyl)benzohydrazide?

The compound is typically synthesized via hydrazinolysis of methyl esters. For example, methyl 2-(trifluoromethyl)benzoate reacts with excess hydrazine hydrate in methanol under reflux to yield the benzohydrazide derivative. This method achieves ~76% yield, with purity confirmed by 1^1H NMR and HRMS . Alternative routes involve condensation reactions of 4-(trifluoromethyl)benzohydrazide with aldehydes/ketones, such as 4-chlorobenzaldehyde or cyclopentanone, using catalytic sulfuric acid in methanol .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 1^1H NMR : Peaks at δ 7.73–7.48 (aromatic protons) and δ 4.12 (NH2_2 protons) confirm the hydrazide backbone .
  • HRMS : A molecular ion peak at m/z 205.0585 [M+H]+^+ validates the molecular formula .
  • IR : Stretching vibrations at ~1650 cm1^{-1} (C=O) and ~3300 cm1^{-1} (N-H) confirm functional groups .

Q. How should researchers handle and store this compound safely?

Store at ambient temperatures in airtight containers. Use personal protective equipment (PPE) to avoid inhalation or skin contact. Safety data sheets (SDS) recommend precautions such as P280 (gloves/eye protection) and P302+P352 (skin washing upon contact) .

Advanced Research Questions

Q. How can computational tools like AutoDock Vina improve the study of this compound’s bioactivity?

AutoDock Vina enables efficient virtual screening by predicting binding modes and affinities to target proteins (e.g., cholinesterases). To validate docking protocols:

  • Prepare ligand and receptor files using UCSF Chimera .
  • Apply the Vina scoring function with exhaustiveness ≥8 for accuracy.
  • Cross-validate results with molecular dynamics (MD) simulations to assess binding stability .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR spectra may arise from tautomerism or impurities. Mitigation steps include:

  • DFT calculations : Compare experimental 1^1H NMR shifts with computed values (e.g., using Gaussian09 at B3LYP/6-311+G(d,p)) .
  • Chromatographic purification : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to isolate pure fractions .

Q. How do substituents on the benzohydrazide core influence antimicrobial activity?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -CF3_3) enhance bioactivity. For example, hydrazones derived from 4-(trifluoromethyl)benzohydrazide exhibit MIC values of 1–4 µg/mL against S. aureus. Activity is further modulated by:

  • Hydrophobicity : Longer alkyl chains improve membrane penetration.
  • Hydrogen bonding : Substituents like -OH or -NO2_2 enhance target binding .

Q. What experimental design considerations are critical for DFT studies on this compound?

  • Basis sets : Use 6-311+G(d,p) for accurate electron density modeling.
  • Solvent effects : Apply the polarizable continuum model (PCM) for aqueous or methanol environments.
  • Validation : Compare HOMO-LUMO gaps and electrostatic potential maps with experimental reactivity data .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-4-(trifluoromethyl)benzohydrazide
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2-Amino-4-(trifluoromethyl)benzohydrazide

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